2,3,5-Tri-O-benzyl-D-lyxofuranose
Overview
Description
Synthesis Analysis
The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps starting from basic sugar derivatives. For example, an efficient method for the synthesis involves starting with 2,3,5-tri-O-benzyl-D-ribofuranose and using [catecholato(2−)-O,O′]oxotitanium and trifluoromethanesulfonic anhydride for stereoselective transformation (Suda & Mukaiyama, 1993). Another approach includes the reaction of 5-O-acetyl-1,2-anhydro-3-O-benzyl-beta-D-lyxofuranose with various reagents to yield a series of protected glycosides in almost quantitative yields (Ning & Kong, 2001).
Molecular Structure Analysis
The molecular structure of 2,3,5-Tri-O-benzyl-D-lyxofuranose is characterized by the presence of three benzyl groups, which significantly influence its physical and chemical properties. The crystallization of related compounds, such as 2,3,5-tri-O-benzyl-d-xylofuranose, has allowed for detailed structural analysis, providing insight into the stereochemistry and conformational preferences of these modified sugars (Taffoureau et al., 2022).
Chemical Reactions and Properties
2,3,5-Tri-O-benzyl-D-lyxofuranose participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of more complex molecules. Its reactivity is significantly enhanced by the benzyl protecting groups, which can be selectively removed or modified to introduce new functional groups. For example, it can undergo nucleophilic substitution reactions to yield a wide range of derivatives, showcasing its versatility as a synthetic building block (Brimacombe et al., 1968).
Scientific Research Applications
2,3,5-Tri-O-benzyl-D-lyxofuranose has been used in the synthesis of various sugar derivatives, including 2,3,5-Tri-O-benzyl-L-lyxofuranose and methyl 2,3,5-Tri-O-benzyl-L-lyxofuranoside, demonstrating its versatility in carbohydrate chemistry (Hughes & Speakman, 1967).
It plays a role in the preparation of novel 4′-thio-L-lyxo pyrimidine nucleosides, highlighting its potential in the development of new nucleoside analogues (Wirsching et al., 2001).
The compound has been used in the stereoselective synthesis of 4-C-methyl-2,3,5-Tri-O-benzyl-D-ribofuranose and 4-C-methyl-2,3,5-Tri-O-benzyl-L-lyxofuranose, indicating its importance in the synthesis of stereoselectively modified sugars (Boyer et al., 2003).
Research has shown its use in the synthesis of 1-azido-2,3,5-tri-O-benzoyl-α-D-lyxofuranose, contributing to the field of azidosugar synthesis (Nys & Verheijden, 2010).
Its derivatives have been explored in the design, synthesis, and evaluation of antiviral activity of alpha-nucleosides, showing its potential application in antiviral drug development (Migawa et al., 1998).
The compound has also been employed in the catalytic stereoselective glycosylation of alcohols, which is significant for the synthesis of various β-ribofuranosides (Uchiro & Mukaiyama, 1996).
It has been utilized in the synthesis of peracylated fluorodeoxy pentofuranosides, indicating its use in the synthesis of fluorinated sugars (Mikhailopulo et al., 1995).
The compound is involved in the synthesis of glycosyl cyanides and C-allyl glycosides, demonstrating its application in the field of glycosylation chemistry (Araki et al., 1985).
Safety And Hazards
2,3,5-Tri-O-benzyl-D-lyxofuranose is for R&D use only and not for medicinal, household or other use7.
Future Directions
Given the pivotal roles of mono-, oligo- and polysaccharides as well as glycoconjugates in the process of life, carbohydrate-mediated processes have therefore progressively been labeled as promising targets in drug discovery2. Efforts have thus been devoted to using carbohydrates as synthetic intermediates to generate glycomimetics via chiron approaches2.
properties
IUPAC Name |
(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKMDPQFZBQOK-NPZNXQLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzyl-D-lyxofuranose |
Citations
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